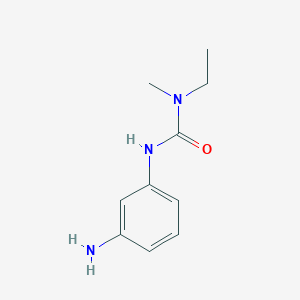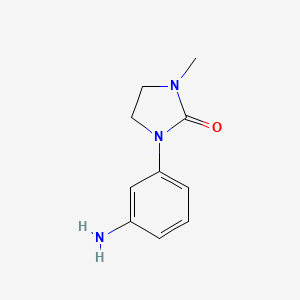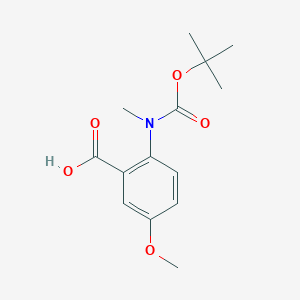
5-溴-3-甲氧基-2-甲基吡啶
描述
5-Bromo-3-methoxy-2-methylpyridine is an important intermediate in organic synthesis with many applications, such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice . It is also used as a ligand for central nicotinic acetylcholine receptor .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-methoxy-2-methylpyridine is represented by the formula C7H8BrNO . The molecular weight is 188.02 .Physical And Chemical Properties Analysis
5-Bromo-3-methoxy-2-methylpyridine has a refractive index of n20/D 1.555 (lit.), a boiling point of 80 °C/12 mmHg (lit.), and a density of 1.453 g/mL at 25 °C (lit.) .科学研究应用
合成和化学反应
- 5-溴-3-甲氧基-2-甲基吡啶已被用于合成复杂的化学结构。Hirokawa、Horikawa和Kato(2000)描述了它的高效合成,作为有效的多巴胺D2和D3和5-羟色胺-3(5-HT3)受体拮抗剂的一部分(Hirokawa, Horikawa, & Kato, 2000)。
- Sośnicki(2009)报道了它在合成5-官能化-2-甲氧基吡啶及其转化为双环δ-内酰胺中的应用(Sośnicki,2009)。
- Morgentin等人(2009)展示了该化合物在合成5-羟基吡啶和嘧啶-2-基乙酸酯中的作用,突出了它在大规模合成中的多功能性(Morgentin et al., 2009)。
光动力疗法中的潜力
- Pişkin、Canpolat和Öztürk(2020)探讨了5-溴-3-甲氧基-2-甲基吡啶衍生物在合成具有高单线态氧量子产率的新锌酞菁化合物中的应用,这对于光动力疗法中的II型光敏剂在癌症治疗中具有重要意义(Pişkin,Canpolat,& Öztürk,2020)。
在制备金属络合分子棒中的作用
- Schwab、Fleischer和Michl(2002)利用5-溴-3-甲氧基-2-甲基吡啶高效合成了联吡啶和联嘧啶,用于制备金属络合分子棒(Schwab, Fleischer, & Michl, 2002)。
在新型吡啶衍生物合成中的参与
- Ahmad等人(2017)描述了使用5-溴-3-甲氧基-2-甲基吡啶进行铃木交叉偶联反应,合成新型吡啶衍生物,展示了它在创造具有各种生物活性的化合物中的潜力(Ahmad et al., 2017)。
安全和危害
作用机制
Target of Action
It is used as a building block in the synthesis of various compounds, suggesting its role in interacting with multiple targets .
Mode of Action
It is known to participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . In these reactions, 5-Bromo-3-methoxy-2-methylpyridine may act as an electrophile, undergoing oxidative addition with a palladium catalyst .
Biochemical Pathways
Its involvement in suzuki–miyaura cross-coupling reactions suggests it may influence pathways related to carbon–carbon bond formation .
Result of Action
Its role as a building block in the synthesis of various compounds suggests it may have diverse effects depending on the specific context .
Action Environment
The action, efficacy, and stability of 5-Bromo-3-methoxy-2-methylpyridine can be influenced by various environmental factors. For instance, the efficiency of its participation in Suzuki–Miyaura cross-coupling reactions may be affected by the presence of a palladium catalyst and the reaction conditions .
生化分析
Biochemical Properties
5-Bromo-3-methoxy-2-methylpyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist . These interactions suggest that 5-Bromo-3-methoxy-2-methylpyridine may influence various biochemical pathways, particularly those involving receptor binding and enzyme inhibition.
Cellular Effects
The effects of 5-Bromo-3-methoxy-2-methylpyridine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with somatostatin receptors, which play a crucial role in regulating hormone secretion and cell proliferation . By modulating these pathways, 5-Bromo-3-methoxy-2-methylpyridine can impact cellular activities such as growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 5-Bromo-3-methoxy-2-methylpyridine exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. For instance, its role as a building block for receptor antagonists suggests that it may inhibit receptor activity by binding to the receptor sites and preventing the natural ligand from interacting . This inhibition can lead to changes in gene expression and downstream signaling pathways, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-3-methoxy-2-methylpyridine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-3-methoxy-2-methylpyridine is relatively stable under normal laboratory conditions . Its degradation products and their potential impacts on cells need to be carefully monitored in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 5-Bromo-3-methoxy-2-methylpyridine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it could potentially cause toxic or adverse effects. For instance, high doses of 5-Bromo-3-methoxy-2-methylpyridine might lead to enzyme inhibition beyond the desired level, resulting in unintended cellular responses . Therefore, determining the optimal dosage is critical for its safe and effective use in research.
Metabolic Pathways
5-Bromo-3-methoxy-2-methylpyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These interactions can affect metabolic flux and metabolite levels within cells . Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism and function.
Transport and Distribution
The transport and distribution of 5-Bromo-3-methoxy-2-methylpyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For example, its interaction with membrane transporters can influence its uptake and distribution across cell membranes, affecting its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 5-Bromo-3-methoxy-2-methylpyridine is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with biomolecules and its overall effectiveness in modulating cellular processes.
属性
IUPAC Name |
5-bromo-3-methoxy-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-7(10-2)3-6(8)4-9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWLCNSUYFGYMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653932 | |
| Record name | 5-Bromo-3-methoxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1150617-80-3 | |
| Record name | 5-Bromo-3-methoxy-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150617-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-methoxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



propylamine](/img/structure/B1519240.png)
![(3-{[Ethyl(methyl)amino]methyl}phenyl)methanamine](/img/structure/B1519242.png)

![1-[Ethyl(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B1519247.png)
![6-[Ethyl(propyl)amino]pyridine-3-carboxylic acid](/img/structure/B1519248.png)



![1-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1519253.png)




![[1-(3-Methylphenyl)cyclohexyl]methanamine](/img/structure/B1519262.png)